molecular formula C3HBr2ClN2O B14411565 3,5-Dibromo-4-chloro-1H-pyrazol-1-ol CAS No. 87844-48-2

3,5-Dibromo-4-chloro-1H-pyrazol-1-ol

Cat. No.: B14411565
CAS No.: 87844-48-2
M. Wt: 276.31 g/mol
InChI Key: RNDXVRWJPRBSTG-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-chloro-1H-pyrazol-1-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of bromine and chlorine atoms in the structure of this compound makes it a compound of interest for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-chloro-1H-pyrazol-1-ol typically involves the cyclization of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This one-pot, three-component procedure is efficient and general, making it suitable for the preparation of 3,5-disubstituted pyrazoles.

Industrial Production Methods

Industrial production methods for this compound may involve reflux in solvents such as ethanol, methanol, or acetic acid. Microwave irradiation and ionic liquids are also used to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-chloro-1H-pyrazol-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of less substituted pyrazoles.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, elemental sulfur, and sodium persulfate . Reaction conditions often involve refluxing in ethanol or methanol, with monitoring by thin-layer chromatography (TLC) using solvent systems like chloroform:methanol .

Major Products Formed

Major products formed from these reactions include various substituted pyrazoles and pyrazoloquinolines, depending on the specific reaction conditions and reagents used .

Properties

CAS No.

87844-48-2

Molecular Formula

C3HBr2ClN2O

Molecular Weight

276.31 g/mol

IUPAC Name

3,5-dibromo-4-chloro-1-hydroxypyrazole

InChI

InChI=1S/C3HBr2ClN2O/c4-2-1(6)3(5)8(9)7-2/h9H

InChI Key

RNDXVRWJPRBSTG-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N(N=C1Br)O)Br)Cl

Origin of Product

United States

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